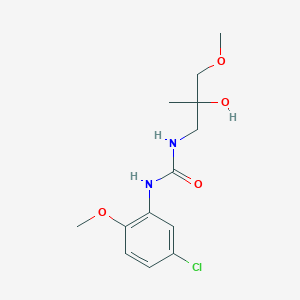![molecular formula C29H34ClN3OS B2553918 4-benzyl-N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1215691-60-3](/img/structure/B2553918.png)
4-benzyl-N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-benzyl-N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C29H34ClN3OS and its molecular weight is 508.12. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Activity
A study focused on the design, synthesis, and evaluation of anticancer activities of substituted benzamides, similar in structure to the chemical , demonstrated moderate to excellent anticancer activity against various cancer cell lines. These compounds, derived from strategic modifications and synthesis, showed potential as therapeutic agents against breast, lung, colon, and ovarian cancers, outperforming etoposide, a reference drug, in some instances (Ravinaik et al., 2021).
Antiallergy Agents
Research on N-(4-substituted-thiazolyl)oxamic acid derivatives revealed a new series of compounds with significant antiallergy activity. These compounds were synthesized and tested for their effectiveness in the rat PCA model, showing potent activity at low doses. This highlights the potential of thiazole derivatives as a basis for developing new antiallergy medications, with one derivative advancing to further pharmacological evaluation (Hargrave et al., 1983).
Anti-inflammatory Drugs
The synthesis of N,N-dimethylamino)benzamide derivatives based on thiazole and thiazoline demonstrated anti-inflammatory properties. Specific derivatives were found to be effective across a concentration range, showcasing the potential for developing new nonsteroidal anti-inflammatory drugs (NSAIDs) that also mitigate adverse effects on myocardial function (Lynch et al., 2006).
Cardiac Electrophysiological Activity
The development of N-substituted imidazolylbenzamides for cardiac electrophysiological activity introduced a new class of selective class III agents. These compounds demonstrated potency comparable to sematilide, a clinical trial compound, in vitro, indicating their potential as therapeutic agents for arrhythmias (Morgan et al., 1990).
Fluorescence Applications
The synthesis of fluorescent triazole derivatives from diethylamino)phenol and amino-substituted naphthylsulphonic acids explored their photophysical properties. These compounds, characterized by their absorption, emission, and quantum yields, demonstrated potential for applications requiring blue and green fluorescent materials (Padalkar et al., 2015).
Neuroprotection
T-588, a cognitive enhancer, was studied for its protective effects against sodium nitroprusside-induced toxicity in cultured astrocytes. The compound demonstrated the ability to prevent mitochondrial dysfunction and cell injury, suggesting its use in treatments aimed at mitigating neurotoxicity (Phuagphong et al., 2004).
特性
IUPAC Name |
4-benzyl-N-[2-(diethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33N3OS.ClH/c1-5-31(6-2)18-19-32(29-30-27-22(4)21(3)12-17-26(27)34-29)28(33)25-15-13-24(14-16-25)20-23-10-8-7-9-11-23;/h7-17H,5-6,18-20H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJKWWMUNBTCPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(S1)C=CC(=C2C)C)C(=O)C3=CC=C(C=C3)CC4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,5-difluorophenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2553835.png)
![(1S,8S,9R)-Bicyclo[6.2.0]decan-9-amine;hydrochloride](/img/structure/B2553836.png)
![2-(4-bromophenyl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2553837.png)
![6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B2553839.png)
![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-phenyl-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B2553843.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2553846.png)
![N-(2-chlorophenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/no-structure.png)


![3-((3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2553850.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)picolinamide](/img/structure/B2553853.png)

![2-((3-(4-ethylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2553856.png)